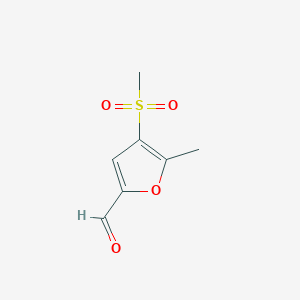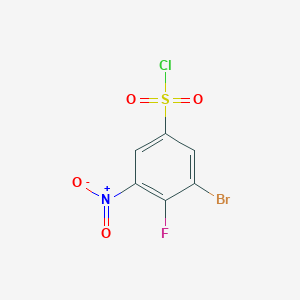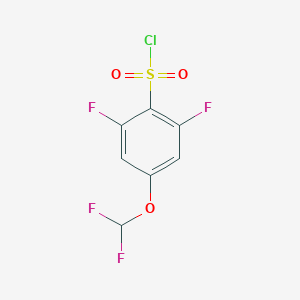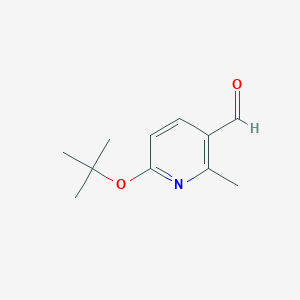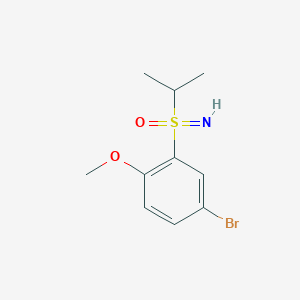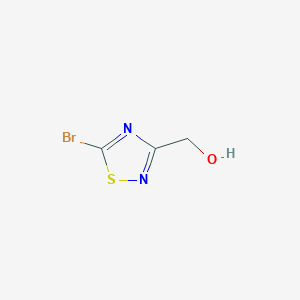
3-chloro-2-iodo-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-iodo-4-methoxyaniline, also known as CIMA, is an organic compound with a wide range of applications in the scientific research community. It is a member of the aniline family, and is a colorless liquid at room temperature. CIMA is used in a variety of applications, from chemical synthesis to biochemistry and physiology.
科学的研究の応用
3-chloro-2-iodo-4-methoxyaniline has a variety of applications in the scientific research community. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a building block for the synthesis of other compounds. It is also used as a fluorescent probe for studying biological systems, as a fluorescent dye for imaging, and as a fluorescent marker for monitoring metabolic processes. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs.
作用機序
3-chloro-2-iodo-4-methoxyaniline is known to act as a fluorescent probe for studying biological systems. It has been shown to interact with proteins and other cellular components, which can be used to study their structure and function. Additionally, this compound has been used to study the dynamics of proteins and other cellular components, as well as the interactions between them.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and to inhibit the formation of tumor cells. Additionally, it has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. It has also been shown to modulate the activity of certain receptors and to modulate the expression of certain genes.
実験室実験の利点と制限
3-chloro-2-iodo-4-methoxyaniline has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is relatively non-toxic and has a low environmental impact. However, it is sensitive to light and air and can be easily degraded by oxidation. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are several potential future directions for the use of 3-chloro-2-iodo-4-methoxyaniline. These include further research into its biochemical and physiological effects, as well as its potential applications in the development of new drugs. Additionally, further research into its use as a fluorescent probe for studying biological systems could lead to new insights into the structure and function of proteins and other cellular components. Additionally, further research into its use as a fluorescent dye for imaging could lead to new methods for visualizing biological processes. Finally, further research into its use as a fluorescent marker for monitoring metabolic processes could lead to new methods for monitoring and controlling metabolic pathways.
合成法
3-chloro-2-iodo-4-methoxyaniline is typically synthesized through a two-step process involving the reaction of 3-chloro-4-methoxybenzaldehyde and 2-iodobenzoic acid. The first step involves the condensation of the two reactants in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form 3-chloro-2-iodo-4-methoxybenzaldehyde. The second step involves the reduction of the aldehyde to the desired aniline product using a reducing agent, such as sodium borohydride or sodium cyanoborohydride.
特性
IUPAC Name |
3-chloro-2-iodo-4-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClINO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIOITBVZWKFRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B6601889.png)

